molecular formula C21H21ClN2O2S B2478889 6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline CAS No. 872206-08-1

6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline

Cat. No. B2478889
CAS RN: 872206-08-1
M. Wt: 400.92
InChI Key: MQJCCLISFZTILX-UHFFFAOYSA-N
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Description

Quinoline derivatives, such as “6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline”, are common nitrogen-containing heterocycles with fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions allows for varying pharmacological activities of its derivatives .


Synthesis Analysis

The synthesis of quinoline derivatives has been a significant area of study. Various methods of synthesis have been reported, including classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . Metal nanoparticle-catalyzed reactions also serve as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a nitrogen-containing heterocyclic ring. The presence of nitrogen allows for functionalities and activities, making them of critical importance for medicinal chemists .


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely. For instance, the compound “6-chloro-4-phenyl-3-(piperidin-1-yl)quinolin-2-ol” has a density of 1.3±0.1 g/cm3, a boiling point of 541.0±50.0 °C at 760 mmHg, and a molar refractivity of 95.5±0.3 cm3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline, focusing on six unique fields:

Antimicrobial Agents

6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline has shown potential as an antimicrobial agent. Quinoline derivatives, in general, are known for their ability to inhibit the growth of various Gram-positive and Gram-negative bacteria. This compound’s structure allows it to interfere with bacterial DNA synthesis, making it a promising candidate for developing new antibiotics .

Anticancer Research

This compound has been investigated for its anticancer properties. Quinoline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The presence of the chloro and tosyl groups in the molecule enhances its ability to target and disrupt cancer cell metabolism, making it a valuable compound in cancer research .

Antiviral Applications

6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline has potential antiviral applications. Quinoline derivatives have been studied for their ability to inhibit viral replication. This compound could be explored further for its efficacy against viruses such as HIV, hepatitis, and influenza .

Anti-inflammatory Agents

Research has indicated that quinoline derivatives can act as anti-inflammatory agents. This compound’s structure allows it to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis .

Neuroprotective Agents

6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline may have neuroprotective properties. Quinoline derivatives have been shown to protect neurons from oxidative stress and apoptosis. This compound could be investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimalarial Research

Quinoline derivatives are well-known for their antimalarial properties. This compound could be explored for its ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria. Its unique structure may offer advantages over existing antimalarial drugs .

properties

IUPAC Name

6-chloro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJCCLISFZTILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(piperidin-1-yl)-3-tosylquinoline

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